molecular formula C17H18N4OS B8356649 6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole

6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole

Cat. No. B8356649
M. Wt: 326.4 g/mol
InChI Key: IFZDIINGBKORKW-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

The title compound was prepared according to the method used for the preparation of 2-[6-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-3-pyridinyl]-6-benzothiazolecarboxylic acid ethyl ester, from 2-methoxy-5-pyridineboronic acid (0.48 g, 3.14 mmol), and obtained as a solid (0.29 g) after purification by flash column chromatography using 15% ethyl acetate in hexane. 1H NMR δ 8.94 (d, 1H) 8.81 (s, 1H) 8.40 (dd, 1H) 8.00-8.19 (m, 2H) 7.04 (d, 1H) 4.37 (q, 2H) 3.97 (s, 3H) 1.36 (t, 3H); MS m/z (M+H) 315.
Name
2-[6-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-3-pyridinyl]-6-benzothiazolecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[CH:33]=[CH:32][C:9]2[N:10]=[C:11]([C:13]3[CH:14]=[N:15][C:16]([N:19]4[CH2:24][CH2:23][N:22](C(OC(C)(C)C)=O)[CH2:21][CH2:20]4)=[CH:17][CH:18]=3)[S:12][C:8]=2[CH:7]=1)=O)C.[CH3:34][O:35]C1C=CC(B(O)O)=CN=1>>[CH3:34][O:35][C:6]1[CH:33]=[CH:32][C:9]2[N:10]=[C:11]([C:13]3[CH:14]=[N:15][C:16]([N:19]4[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]4)=[CH:17][CH:18]=3)[S:12][C:8]=2[CH:7]=1

Inputs

Step One
Name
2-[6-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-3-pyridinyl]-6-benzothiazolecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N=C(S2)C=2C=NC(=CC2)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0.48 g
Type
reactant
Smiles
COC1=NC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C=2C=NC(=CC2)N2CCNCC2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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